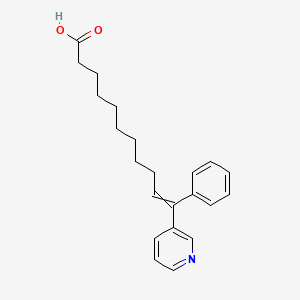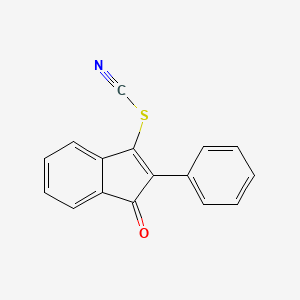
1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate is an organic compound with a unique structure that includes an indene core substituted with a phenyl group and a thiocyanate functional group.
Vorbereitungsmethoden
The synthesis of 1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate typically involves the reaction of 1-Oxo-2-phenyl-1H-indene with thiocyanic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and other biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2-phenyl-1H-inden-3-yl thiocyanate can be compared with other similar compounds, such as:
1-Oxo-2-phenyl-1H-indene: Lacks the thiocyanate group, making it less reactive in certain substitution reactions.
1-Oxo-2-phenyl-1H-inden-3-yl chloride: Similar structure but with a chloride group instead of thiocyanate, leading to different reactivity and applications.
1-Oxo-2-phenyl-1H-inden-3-yl acetate: Contains an acetate group, which affects its solubility and reactivity compared to the thiocyanate derivative.
Eigenschaften
CAS-Nummer |
91512-16-2 |
|---|---|
Molekularformel |
C16H9NOS |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
(3-oxo-2-phenylinden-1-yl) thiocyanate |
InChI |
InChI=1S/C16H9NOS/c17-10-19-16-13-9-5-4-8-12(13)15(18)14(16)11-6-2-1-3-7-11/h1-9H |
InChI-Schlüssel |
WDJQKEOSMSJAPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
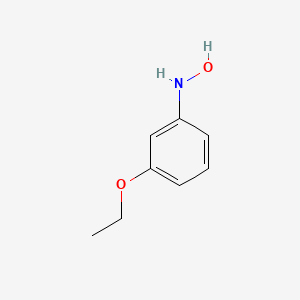
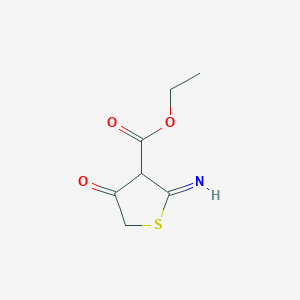
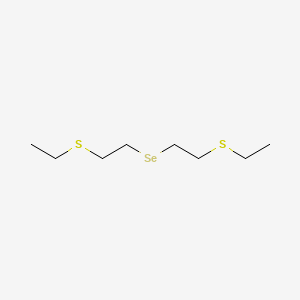
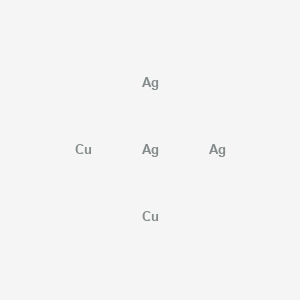
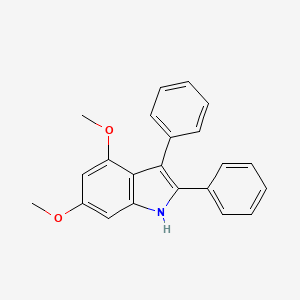
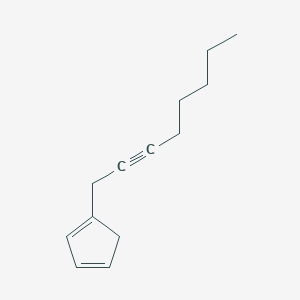
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
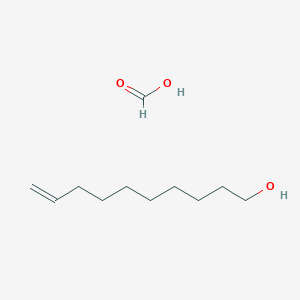
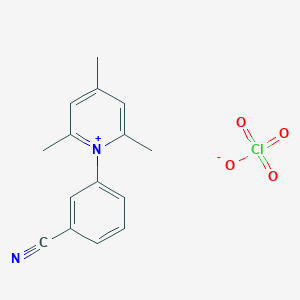
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

